Cas no 104778-23-6 (2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one,3,4,4a,5,16a,17,18,19-octahydro-12-hydroxy-9,21,22,26-tetramethoxy-4,17-dimethyl-,(4aR,16aR)- (9CI))
![2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one,3,4,4a,5,16a,17,18,19-octahydro-12-hydroxy-9,21,22,26-tetramethoxy-4,17-dimethyl-,(4aR,16aR)- (9CI) structure](https://nl.kuujia.com/scimg/cas/104778-23-6x500.png)
104778-23-6 structure
Productnaam:2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one,3,4,4a,5,16a,17,18,19-octahydro-12-hydroxy-9,21,22,26-tetramethoxy-4,17-dimethyl-,(4aR,16aR)- (9CI)
CAS-nummer:104778-23-6
MF:C38H40N2O7
MW:636.733410835266
CID:1149285
2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one,3,4,4a,5,16a,17,18,19-octahydro-12-hydroxy-9,21,22,26-tetramethoxy-4,17-dimethyl-,(4aR,16aR)- (9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- 2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one,3,4,4a,5,16a,17,18,19-octahydro-12-hydroxy-9,21,22,26-tetramethoxy-4,17-dimethyl-,(4aR,16aR)- (9CI)
- Rodiasine,O12-demethyl-O12'-methyl-15-oxo-
- (+)-Pseudoxandrinine
- 2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one,3,4,4a,5,16a,17,18,19-octahydro-12-hydroxy-9,21,22,26-tetramethoxy-4,17-dimethyl-,[4aR-(4aR*,16aR*)]-
- Pseudoxandrinine
- 2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one,3,4,4a,5,16a,17,18,19-
- 2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one,3,4,4a,5,16a,17,18,19-octahydro-12-hydroxy-9,21,22,26-tetramethoxy-4,17-dimethyl-,(4aR,16aR)- (9C
- 2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one, 3,4,4a,5,16a,17,18,19-octahydro-12-hydroxy-9,21,22,26-tetramethoxy-4,17-dimethyl-, (4aR,16aR)- (9CI)
-
- Inchi: 1S/C38H40N2O7/c1-39-13-11-22-18-31(44-4)32-20-25(22)28(39)16-21-7-10-30(43-3)27(15-21)26-17-24(8-9-29(26)41)36(42)35-34-23(12-14-40(35)2)19-33(45-5)37(46-6)38(34)47-32/h7-10,15,17-20,28,35,41H,11-14,16H2,1-6H3
- InChI-sleutel: OUSQOTNZRASOJV-UHFFFAOYSA-N
- LACHT: COC1C2=CC3C(CC4C=C(C5C(O)=CC=C(C(C6C7C(=CC(=C(C=7O2)OC)OC)CCN6C)=O)C=5)C(OC)=CC=4)N(C)CCC=3C=1
Berekende eigenschappen
- Exacte massa: 272.08309
- Monoisotopische massa: 636.284
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 9
- Zware atoomtelling: 47
- Aantal draaibare bindingen: 4
- Complexiteit: 1080
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 89.9A^2
Experimentele eigenschappen
- Dichtheid: 1.230±0.06 g/cm3(Predicted)
- Kookpunt: 784.5±60.0 °C(Predicted)
- PSA: 52.54
- pka: 7.56±0.20(Predicted)
2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one,3,4,4a,5,16a,17,18,19-octahydro-12-hydroxy-9,21,22,26-tetramethoxy-4,17-dimethyl-,(4aR,16aR)- (9CI) Gerelateerde literatuur
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
Gerelateerde categorieën
- Oplosmiddelen en organische chemicaliën organische verbindingEN organische zuurstofverbindingen Organische zuurstofverbindingen Diaromatische éthers
- Oplosmiddelen en organische chemicaliën organische verbindingEN organische zuurstofverbindingen Organische zuurstofverbindingen Athen Diaromatische éthers
104778-23-6 (2H,16H-1,24-Etheno-6,10:11,15-dimethenopyrido[2',3':17,18]oxacycloeicosino[2,3,4-ij]isoquinolin-16-one,3,4,4a,5,16a,17,18,19-octahydro-12-hydroxy-9,21,22,26-tetramethoxy-4,17-dimethyl-,(4aR,16aR)- (9CI)) Gerelateerde producten
- 1361686-77-2(6-(2,6-Dichlorophenyl)-3-hydroxy-2-methylpyridine)
- 330189-78-1(N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide)
- 1864015-28-0(methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 890598-20-6(N-2-(3,5-dimethyl-1H-pyrazol-1-yl)propylbenzenesulfonamide)
- 2411247-66-8(N-3-(6-chloropyridazin-3-yl)phenylcyclobutanecarboxamide)
- 102-41-0(Ethanol,2-[(3-methylphenyl)amino]-)
- 1806781-68-9(2-Bromo-4-(difluoromethyl)pyridine-6-carboxaldehyde)
- 2171675-24-2(methyl 3-(2-methylbut-3-yn-2-yl)-1,3-thiazolidine-4-carboxylate)
- 38370-61-5(2-(pyridin-3-ylcarbamoyl)benzoic Acid)
- 2104165-59-3((2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one)
Aanbevolen leveranciers
Taizhou Jiayin Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Hubei Changfu Chemical Co., Ltd.
Goudlid
CN Leverancier
Bulk

atkchemica
Goudlid
CN Leverancier
Reagentie

pengshengyue
Goudlid
CN Leverancier
Bulk

Nanjing Jubai Biopharm
Goudlid
CN Leverancier
Bulk
